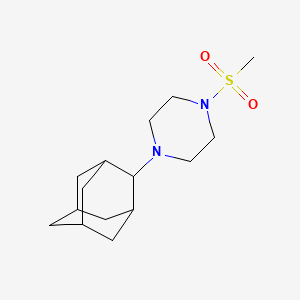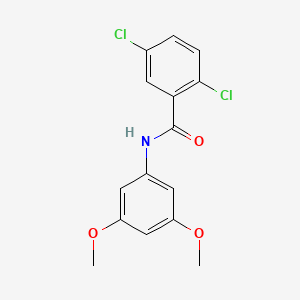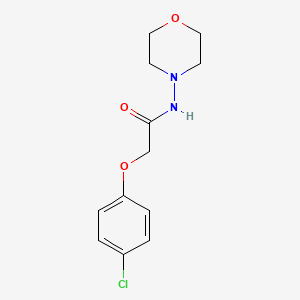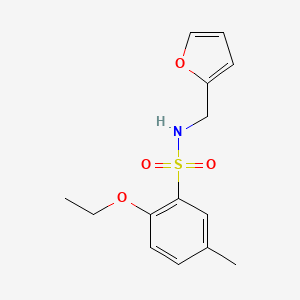
1-(2-adamantyl)-4-(methylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Adamantyl)-4-(methylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with an adamantyl group and a methylsulfonyl group The adamantyl group is a bulky, rigid structure derived from adamantane, a tricyclic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine typically involves the following steps:
Formation of 2-adamantyl bromide: This is achieved by brominating adamantane using bromine in the presence of a catalyst such as iron.
Nucleophilic substitution: The 2-adamantyl bromide is then reacted with piperazine to form 1-(2-adamantyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(2-adamantyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-Adamantyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantyl alcohols or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Adamantyl alcohols or ketones.
Reduction: Adamantyl sulfides.
Substitution: Various substituted piperazines depending on the nucleophile used.
科学研究应用
1-(2-Adamantyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bulky substituents on biological activity.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The bulky adamantyl group can influence the binding affinity and specificity of the compound, while the sulfonyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
1-(2-Adamantyl)piperazine: Lacks the methylsulfonyl group, making it less polar.
4-(Methylsulfonyl)piperazine: Lacks the adamantyl group, making it less bulky.
1-(2-Adamantyl)-4-(methylthio)piperazine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness: 1-(2-Adamantyl)-4-(methylsulfonyl)piperazine is unique due to the combination of the bulky adamantyl group and the polar methylsulfonyl group. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1-(2-adamantyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-20(18,19)17-4-2-16(3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHBFBNOTDGAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B5790690.png)
![N-[(2-fluorophenyl)methyl]-4-propoxybenzamide](/img/structure/B5790694.png)

![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)
![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B5790722.png)
![4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5790728.png)

![4-[(2-Fluorophenoxy)methyl]-1-phenylpyrazole](/img/structure/B5790739.png)
![N'-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE](/img/structure/B5790742.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)

